molecular formula C9H7ClN2O2 B2862208 Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1784502-69-7

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B2862208
CAS No.: 1784502-69-7
M. Wt: 210.62
InChI Key: OWGNXRUWWPLHFR-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed efficient synthetic routes for generating 4-substituted 7-azaindole derivatives using chloro-pyrrolopyridine as a key intermediate. These compounds are valuable for their potential applications in pharmaceuticals and agrochemicals (Figueroa‐Pérez et al., 2006). Similarly, novel pyrazole derivatives have been synthesized for structural and computational studies, showcasing the utility of chloro-pyridine derivatives in generating complex molecular architectures with potential application in drug design (Shen et al., 2012).

Organic Catalysis and Reaction Mechanisms

In the field of organic catalysis, chloro-pyrrolopyridine derivatives have been employed as building blocks in phosphine-catalyzed annulation reactions, producing highly functionalized tetrahydropyridines. These reactions highlight the versatility of chloro-pyrrolopyridine in constructing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Zhu et al., 2003).

Development of Antimicrobial Agents

The structural flexibility of chloro-pyrrolopyridine derivatives enables the synthesis of Schiff bases with promising antimicrobial properties. Such research illustrates the compound's potential in contributing to the development of new antimicrobial agents, addressing the ongoing need for novel antibiotics (Al-Omar & Amr, 2010).

Material Science Applications

Chloro-pyrrolopyridine derivatives have also found applications in material science, such as the development of heterojunctions with unique optical and electronic properties. These materials show potential for use in optoelectronic devices and sensors, demonstrating the broad applicability of chloro-pyrrolopyridine derivatives beyond pharmaceuticals and chemistry (Zedan et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGNXRUWWPLHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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